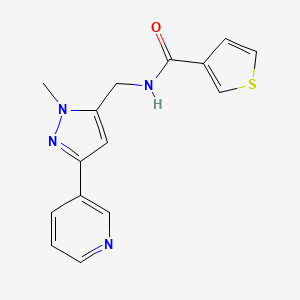

![molecular formula C18H14N6O4 B3009960 3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-59-3](/img/structure/B3009960.png)

3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential pharmaceutical applications, including antimicrobial, antiviral, antitumor, and various other therapeutic effects .

Synthesis Analysis

The synthesis of triazolopyrimidinone derivatives often involves multi-step reactions, starting with the formation of the core pyrimidine structure followed by various functionalization steps. For instance, triorganotin(IV) complexes with related triazolopyrimidine structures have been synthesized by reacting amino acids with organotin(IV) hydroxides or oxides in refluxing methanol . Another approach involves the nitrosative cyclization of diamino pyrimidinones with nitrous acid, followed by regioselective alkylation to introduce various substituents . Additionally, the condensation of amino triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been used to selectively form triazolopyrimidinones .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. X-ray crystallography has been employed to determine the crystal structures of these compounds, revealing details such as the geometry around the metal centers in organotin complexes and the stabilization of molecular conformation by intramolecular hydrogen bonds . The molecular conformation and crystal packing are often influenced by various non-covalent interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Triazolopyrimidinone derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and substitution reactions. These reactions are influenced by factors such as the nature of the substituents, reaction temperature, and the choice of reagents. For example, triazolopyrimidinones have been shown to react with benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride to yield substitution products . The reactivity of these compounds can be further explored using computational methods such as density functional theory (DFT) to predict reaction pathways and understand the electronic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives are closely related to their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and Raman are commonly used to characterize these compounds . Additionally, the antimicrobial and antitumor activities of these compounds have been evaluated in vitro, with some derivatives showing promising results against various bacterial strains and cancer cell lines .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Triazolopyrimidines, including compounds related to 3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, have been studied for their unique synthesis processes and structural characteristics. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the structural complexity and chemical reactions involved in these compounds (Lashmanova et al., 2019).

Crystal Structure and Characterization

- The crystal structure and spectroscopic characterization of similar triazolopyrimidine derivatives have been the focus of several studies. For example, Lahmidi et al. (2019) synthesized and characterized a novel derivative of pyrimidine, providing insights into its crystal structure and potential applications (Lahmidi et al., 2019).

Potential Biological Activities

- The exploration of the biological activities of triazolopyrimidines has been a significant area of research. For instance, Gomha et al. (2017) synthesized a novel triazolopyrimidine compound and evaluated its antitumor activities, demonstrating the potential biomedical applications of these molecules (Gomha, Muhammad, & Edrees, 2017).

Antimicrobial and Antitumor Properties

- The antimicrobial and antitumor properties of triazolopyrimidines have been a key area of investigation. Shawali et al. (2006) synthesized functionalized triazolopyrimidin-5(1H)-one derivatives and evaluated their biological activities, providing valuable information on the therapeutic potentials of these compounds (Shawali, Mosselhi, & Hussein, 2006).

Chemical Behavior and Reaction Mechanisms

- The chemical behavior and reaction mechanisms of triazolopyrimidines, including the specific compound of interest, are subjects of ongoing research. Brown and Nagamatsu (1978) discussed the formation of simple s-Triazolo[1,5-c]pyrimidines and their isomerizations, shedding light on the complex reactions these compounds can undergo (Brown & Nagamatsu, 1978).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O4/c1-28-15-8-6-13(7-9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-2-4-14(5-3-12)24(26)27/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBASWMAIPBJHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)